molecular formula C12H9N3 B8481395 (3-Pyridazinyl)phenylacetonitrile

(3-Pyridazinyl)phenylacetonitrile

Cat. No. B8481395
M. Wt: 195.22 g/mol
InChI Key: CQLWECMSEWNQQP-UHFFFAOYSA-N
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Patent
US04242512

Procedure details

To a solution of 6.5 g (0.05 mole) of 3-chloro-6-methylpyridazine and 7.0 g (0.06 mole) of phenylacetonitrile in 50 ml of dry benzene was gradually added 4.0 g of pulverized sodium amide. The mixture was then slowly heated to 80° to 90° C. and maintained at this temperature for one hour. The reaction mixture was thereafter treated in the same manner as in the preparation of 2-phenyl-2-(3-pyridazinyl)-acetonitrile (see Example 1). The resulting product was recrystallized from a mixture of ethanol and isopropyl ether, giving 6.0 g (58% yield) of 2-phenyl-2-(6-methyl-3-pyridazinyl acetonitrile as pale yellow crystals, m.p. 121°-122° C. (decomp.).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1[N:3]=[N:4]C(C)=CC=1.[C:9]1([CH2:15][C:16]#[N:17])C=[CH:13][CH:12]=[CH:11][CH:10]=1.[NH2-].[Na+].C1(C(C2N=NC=CC=2)C#N)C=CC=CC=1>C1C=CC=CC=1>[CH3:13][C:12]1[N:4]=[N:3][C:9]([CH2:15][C:16]#[N:17])=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C=1N=NC=CC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then slowly heated to 80° to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from a mixture of ethanol and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(N=N1)CC#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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